1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Overview
Description
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine is a chemical compound with the molecular formula C₂₁H₂₄NPSi and a molecular weight of 349.4812 g/mol . It is also known by other names such as Silanamine, 1,1,1-trimethyl-N-(triphenylphosphoranylidene)- and Phosphine imide, P,P,P-triphenyl-N-(trimethylsilyl)- . This compound is characterized by its unique structure, which includes a trimethylsilyl group and a triphenylphosphorane moiety.
Preparation Methods
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the study of biological systems, especially in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, while the triphenylphosphorane moiety can participate in various bonding interactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems .
Comparison with Similar Compounds
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine can be compared with similar compounds such as:
Triphenylphosphine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilyl chloride: Does not contain the triphenylphosphorane moiety, limiting its applications in organic synthesis.
Phosphine imides: Similar in structure but may have different substituents, affecting their reactivity and applications.
This compound stands out due to its unique combination of the trimethylsilyl and triphenylphosphorane groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
triphenyl(trimethylsilylimino)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOPFGRNPVCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NPSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160842 | |
Record name | N-Trimethylsilyliminotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13892-06-3 | |
Record name | N-Trimethylsilyliminotriphenylphosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013892063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Trimethylsilyliminotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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